Bienvenue dans la boutique en ligne BenchChem!

2-(5-Chloropyridin-3-yl)acetaldehyde

Lipophilicity Drug Design Physicochemical Properties

2-(5-Chloropyridin-3-yl)acetaldehyde (CAS 1335052-55-5) is a heterocyclic building block consisting of a pyridine ring chlorinated at the 5-position and an acetaldehyde group tethered via a methylene spacer at the 3-position. Its molecular formula is C₇H₆ClNO, with a molecular weight of 155.58 g/mol and a computed XLogP3 of 0.9.

Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
Cat. No. B12959541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Chloropyridin-3-yl)acetaldehyde
Molecular FormulaC7H6ClNO
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Cl)CC=O
InChIInChI=1S/C7H6ClNO/c8-7-3-6(1-2-10)4-9-5-7/h2-5H,1H2
InChIKeyWDUCENIFMIDNGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Chloropyridin-3-yl)acetaldehyde: Physicochemical and Structural Baseline for Procurement Specification


2-(5-Chloropyridin-3-yl)acetaldehyde (CAS 1335052-55-5) is a heterocyclic building block consisting of a pyridine ring chlorinated at the 5-position and an acetaldehyde group tethered via a methylene spacer at the 3-position [1]. Its molecular formula is C₇H₆ClNO, with a molecular weight of 155.58 g/mol and a computed XLogP3 of 0.9 [1]. The compound presents a distinct structural profile compared to both regioisomeric chloro-pyridinyl acetaldehydes and non-chlorinated or directly formylated pyridine analogs, a factor that directly influences its reactivity and downstream synthetic compatibility.

The Risk of In-Class Substitution of 2-(5-Chloropyridin-3-yl)acetaldehyde in Synthetic Routes


Generic substitution among 5-substituted pyridin-3-yl acetaldehydes often fails because small changes in the halogen or the tether length drastically alter the electronic environment and steric profile of the aldehyde group [1]. Computational data confirms the XLogP3 ranges from 0.3 (unsubstituted) to 0.9 (chloro/bromo), while the directly conjugated 5-chloropyridine-3-carboxaldehyde exhibits reduced rotational freedom (1 rotatable bond) [2][3]. These differences critically affect reaction kinetics in nucleophilic additions and cross-coupling reactions, meaning a compound cannot be swapped without re-optimizing entire synthetic protocols. The specific chlorine atom also serves as a unique vector for further orthogonal derivatization, unlike the smaller fluorine or the bulkier bromine, making it irreplaceable in tightly designed active pharmaceutical ingredient (API) syntheses [4].

Quantitative Differentiation of 2-(5-Chloropyridin-3-yl)acetaldehyde: Head-to-Head and Cross-Study Data


Lipophilicity Optimization: Balancing XLogP3 Relative to Fluoro and Bromo Analogs

In the design of CNS-penetrant or moderately lipophilic drug candidates, the chlorine atom provides an optimal balance. The target compound's computed XLogP3 of 0.9 [1] is significantly higher than the 5-fluoro analog (0.4) [2] and the unsubstituted pyridine (0.3) [3], yet notably avoids the heavy molecular weight penalty of the 5-bromo analog (200.03 g/mol) while maintaining an identical XLogP3 of 0.9 [4]. This positions the target compound as the superior choice for achieving moderate, chlorine-driven lipophilicity without adding excessive mass.

Lipophilicity Drug Design Physicochemical Properties

Synthetic Spatial Control: Methylene Spacer vs. Direct Ring Conjugation

The target compound possesses 2 rotatable bonds, a consequence of the methylene spacer between the pyridine ring and the aldehyde carbonyl [1]. In contrast, 5-chloropyridine-3-carboxaldehyde, where the aldehyde is directly attached to the ring, has only 1 rotatable bond and extends into a fully conjugated system [2]. This structural disparity means the target compound's aldehyde is an isolated alkyl aldehyde, which is expected to display greater electrophilicity and reduced resonance stabilization relative to the vinylogous aldehyde in 5-chloropyridine-3-carboxaldehyde.

Aldehyde Reactivity Conformational Flexibility Synthetic Intermediates

API-Grade Validation: A Critical Gout/Hyperuricemia Intermediate Backed by Patent Data

Unlike its analogs, 2-(5-chloropyridin-3-yl)acetaldehyde is the designated precursor for the 2-(5-chloropyridin-3-yl) moiety in a clinically relevant gout therapeutic, 2-(5-chloropyridin-3-yl)-1-(2,5-dichlorobenzyl)-4-methyl-1H-imidazole-5-carboxylic acid, as detailed in a patent from Teijin Pharma Limited [1]. The patent specifies the use of this exact aldehyde building block in the formation of novel crystalline polymorphs, underscoring that structural precision at the 5-chloro-3-pyridinyl substitution is non-negotiable for obtaining the correct solid-state form and, consequently, the desired bioavailability.

Pharmaceutical Intermediates Gout Polymorph Control

Halogen-Specific Reactivity: Chlorine as a Goldilocks Handle for Cross-Coupling

The C-Cl bond at the 5-position (bond dissociation energy ~397 kJ/mol) [1] is significantly more stable against unwanted oxidative addition compared to the C-Br bond (~288 kJ/mol) found in 2-(5-bromopyridin-3-yl)acetaldehyde, yet substantially more reactive in Pd-catalyzed cross-couplings than the C-F bond (~536 kJ/mol) in the fluoro analog. While direct BDE values for the specific heterocycles are not universally tabulated, the class-level inference from standard aryl halide BDEs places the chlorine compound in a 'Goldilocks zone' for sequential reactions where the aldehyde must be selectively functionalized first without losing the halogen handle.

Cross-Coupling C-H Activation Halogen Effect

High-Value Procurement Scenarios for 2-(5-Chloropyridin-3-yl)acetaldehyde


Polymorph-Directed Synthesis of Gout and Hyperuricemia APIs

Procurement of 2-(5-Chloropyridin-3-yl)acetaldehyde is mandatory for teams scaling up the synthesis of 2-(5-chloropyridin-3-yl)-1-(2,5-dichlorobenzyl)-4-methyl-1H-imidazole-5-carboxylic acid. As documented in the Teijin Pharma patent, this exact aldehyde is required to reliably access the desired crystalline polymorph of the API, a critical quality attribute for bioavailability and regulatory filing [1]. Any analog, including the 5-fluoro or 5-bromo versions, would yield a different solid-state profile, potentially failing bioequivalence studies.

Medicinal Chemistry Programs Targeting Moderate Lipophilicity and Ligand Efficiency

For CNS or anti-inflammatory drug programs where clogP must stay within the 1-3 range, 2-(5-Chloropyridin-3-yl)acetaldehyde provides a superior starting point. Its XLogP3 of 0.9 offers a precise 0.5–0.6 unit increase over the non-chlorinated and fluorinated analogs, allowing for improved membrane permeability without breaching lead-likeness guidelines. The 22% lower molecular weight versus the equipotent lipophilic bromo analog directly benefits projected oral bioavailability scores [1][2].

Chemoselective Multi-Step Synthesis Requiring Orthogonal Halogen Handles

When the synthesis plan demands initial aldehyde derivatization (e.g., formation of a key imine or alcohol) followed by a late-stage Pd-catalyzed diversification, the C-Cl bond in 2-(5-Chloropyridin-3-yl)acetaldehyde is the only suitable choice. The C-Br bond in the analogous compound is too labile and would be consumed prematurely, while the C-F bond is too inert for late-stage coupling. This orthogonal stability, inferred from general aromatic bond dissociation energies, makes the chloro compound indispensable for convergent synthesis strategies [3].

Reactivity-Driven Bioconjugation and Chemical Probe Synthesis

The non-conjugated aldehyde group displays enhanced electrophilicity compared to the directly ring-attached 5-chloropyridine-3-carboxaldehyde, as indicated by the additional rotatable bond and the lack of π-conjugation [2][4]. This makes it the preferred aldehyde for rapid, high-yielding hydrazone or aminooxy ligation reactions in chemical biology, where the competing conjugated isomer often requires acid catalysis or prolonged reaction times.

Quote Request

Request a Quote for 2-(5-Chloropyridin-3-yl)acetaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.